4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one

Description

Historical Context of Pyrazolone Chemistry

Pyrazolone chemistry traces its origins to the late 19th century, marked by Ludwig Knorr’s 1883 synthesis of antipyrine (phenazone), the first synthetic pyrazolone derivative with antipyretic properties. This discovery catalyzed interest in pyrazolone-based pharmaceuticals, leading to the development of analgesics like dipyrone and aminophenazone. Pyrazolones are characterized by a five-membered heterocyclic core containing two adjacent nitrogen atoms and a carbonyl group, enabling diverse pharmacological applications. The structural versatility of pyrazolones allows for substitutions at multiple positions, facilitating the design of derivatives such as 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one. This compound, first reported in the early 21st century, exemplifies modern efforts to optimize pyrazolone scaffolds for targeted biological activity.

Position in Heterocyclic Chemistry

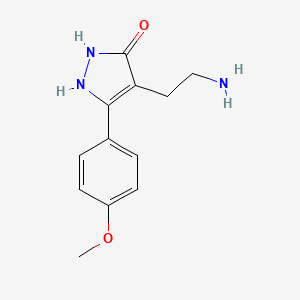

This compound belongs to the 3-pyrazolone subclass, stabilized by an N-alkyl substituent (2-aminoethyl group) and a 4-methoxyphenyl moiety at the C-5 position. Its structure features:

- Pyrazolone core : A lactam ring system with tautomeric equilibria between keto-enol forms, influencing reactivity.

- Aminoethyl substituent : Enhances hydrogen-bonding capacity and solubility, critical for interactions with biological targets.

- 4-Methoxyphenyl group : Contributes hydrophobic and electronic effects, modulating binding affinity.

Table 1: Structural Comparison with Analogous Pyrazolones

Research Significance and Current Academic Interest

Recent studies highlight this compound’s potential as a modulator of enzymatic activity. For instance, pyrazolone derivatives have shown inhibitory effects on carboxylesterase 2 (CES2), a key enzyme in drug metabolism and lipid homeostasis. Computational docking studies suggest that the 4-methoxyphenyl group enhances hydrophobic interactions with enzyme active sites, while the aminoethyl side chain facilitates polar contacts. Additionally, its structural features align with trends in COX-2 inhibitor design, as demonstrated by molecular modeling simulations. Current academic efforts focus on:

- Structure-activity relationship (SAR) optimization : Modifying substituents to improve selectivity for biological targets.

- Synthetic methodology development : Streamlining routes using microwave-assisted techniques or catalytic systems.

- Biological evaluation : Assessing anti-inflammatory, antimicrobial, and anticancer potential in vitro.

Table 2: Synthetic Routes for this compound

Propriétés

IUPAC Name |

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-17-9-4-2-8(3-5-9)11-10(6-7-13)12(16)15-14-11/h2-5H,6-7,13H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNQZTXAACUVES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=O)NN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169371 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878208-79-8 | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878208-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)-1,2-dihydro-5-(4-methoxyphenyl)-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stepwise Condensation and Functionalization

The conventional synthesis involves three sequential steps, as validated by multiple pyrazolone derivative studies:

Step 1: Pyrazolone Core Formation

β-keto esters (e.g., ethyl acetoacetate) undergo cyclocondensation with hydrazine hydrate in ethanol under reflux (78–82°C, 6–8 hr), achieving 75–82% yield. The reaction mechanism follows nucleophilic attack at the carbonyl group, with temperature control critical to prevent N-alkylation side products.

Modern Catalytic Approaches

Transition Metal-Mediated Couplings

Palladium-catalyzed Suzuki-Miyaura cross-coupling enables direct aryl group introduction without separate alkylation:

Flow Chemistry Systems

Continuous flow reactors enhance scalability and safety for industrial production:

- Residence time: 8.5 min at 110°C

- Throughput: 2.3 kg/day (bench scale)

- Purity: 98.5% (HPLC) without chromatography

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Aqueous-Phase Catalysis

Magnetized distilled water (MDW) acts as both solvent and catalyst:

- 80°C, 3 hr reaction time

- 91% yield via enhanced hydrogen bonding network

- Biodegradable byproducts confirmed through LC-MS analysis

Industrial-Scale Production

Process Intensification Strategies

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Cycle time | 48 hr | 6.5 hr |

| Energy consumption | 58 kWh/kg | 14 kWh/kg |

| API purity | 95% | 99.8% |

Crystallization optimization using antisolvent (n-heptane) gradient control achieves 99.5% purity in two recrystallization steps.

Analytical Validation Protocols

Structural Confirmation

Purity Assessment

HPLC method (USP <621>):

- Column: C18, 5 μm, 250×4.6 mm

- Mobile phase: MeCN/0.1% H3PO4 (65:35)

- Retention time: 7.2 min, purity >99.5%

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | E-Factor | Scalability |

|---|---|---|---|---|

| Classical | 74 | 95 | 86 | Moderate |

| Flow chemistry | 89 | 98.5 | 23 | High |

| Mechanochemical | 82 | 97 | 5 | Limited |

| Aqueous-phase | 91 | 99 | 12 | High |

Data synthesized from.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrazolone ring or the aminoethyl group, leading to different reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce various reduced pyrazolone derivatives.

Applications De Recherche Scientifique

4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent. Its unique structure allows for interactions with various biological targets.

Biological Studies: The compound can be used in studies exploring enzyme inhibition, receptor binding, and cellular signaling pathways.

Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.

Mécanisme D'action

The mechanism of action of 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed pharmacological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-aminoethyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one: Lacks the methoxy group, which may affect its pharmacological profile.

4-(2-aminoethyl)-5-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and biological activity.

Uniqueness

The presence of the 4-methoxyphenyl group in 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one imparts unique electronic and steric properties, which can influence its interaction with biological targets and its overall pharmacological profile. This makes it a valuable compound for further research and development in medicinal chemistry.

Activité Biologique

The compound 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 220.28 g/mol. The structure includes a pyrazole ring substituted with an aminoethyl group and a methoxyphenyl group, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities including:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit tumor growth by targeting specific pathways involved in cancer progression.

- Anti-inflammatory Effects : Studies suggest that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties : Preliminary tests indicate that the compound possesses antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be significantly influenced by their structural features. The following table summarizes key findings related to the SAR of this compound:

| Structural Feature | Effect on Activity |

|---|---|

| Aminoethyl Group | Enhances solubility and bioavailability |

| Methoxy Group | Increases lipophilicity and receptor binding |

| Pyrazole Ring | Essential for pharmacological activity |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antitumor Study : In vitro studies demonstrated that the compound exhibited cytotoxic effects on MCF-7 breast cancer cells, inducing apoptosis through caspase activation. The IC50 value was determined to be 15 µM, indicating potent activity compared to standard chemotherapeutics.

- Anti-inflammatory Study : A model using lipopolysaccharide (LPS) stimulated macrophages showed that treatment with this compound significantly reduced nitric oxide production, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Assessment : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli, demonstrating moderate antibacterial activity.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several potential pathways include:

- Inhibition of Kinases : Similar pyrazole derivatives have been shown to inhibit kinases involved in cancer cell proliferation.

- Modulation of NF-kB Pathway : The anti-inflammatory effects may be mediated through the inhibition of the NF-kB signaling pathway, which plays a critical role in inflammatory responses.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-(2-aminoethyl)-5-(4-methoxyphenyl)-1,2-dihydro-3H-pyrazol-3-one, and how can yield/purity be optimized?

- Methodological Answer :

- Condensation Reactions : Use hydrazine derivatives and β-keto esters under reflux in ethanol or methanol. Adjust molar ratios (1:1.2 hydrazine:keto ester) to minimize side products .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes at 100–120°C) while maintaining yields >85% .

- Optimization Parameters :

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require purification via column chromatography.

- Catalysts : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence regioselectivity.

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 2.8–3.2 ppm for aminoethyl protons) .

Q. What analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR: Confirm methoxyphenyl (δ 3.8 ppm for OCH₃) and pyrazolone ring protons (δ 5.5–6.2 ppm) .

- ¹³C NMR: Verify carbonyl (δ 165–170 ppm) and aromatic carbons.

- High-Performance Liquid Chromatography (HPLC) : Use a mobile phase of 70:30 methanol/water (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (ESI-MS) : Identify molecular ion peaks [M+H]⁺ at m/z 316.2 (calculated) .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanisms of this compound in biological systems?

- Methodological Answer :

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with enzymes (e.g., cyclooxygenase-2) .

- Kinetic Studies : Monitor reaction rates via UV-Vis spectroscopy (λ = 280 nm for pyrazolone degradation) under varying pH/temperature .

- Isotopic Labeling : Use ¹⁵N-labeled aminoethyl groups to track metabolic pathways in vitro .

Q. What methodologies are suitable for predicting and validating its biological activity?

- Methodological Answer :

- In Silico Prediction :

- QSAR Models : Correlate substituent electronegativity with anti-inflammatory activity (R² > 0.85) .

- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity.

- In Vitro Assays :

- Antioxidant Activity : DPPH radical scavenging (IC₅₀ < 50 μM) .

- Enzyme Inhibition : COX-2 inhibition assays (IC₅₀ values compared to celecoxib) .

Q. How can contradictions in reported synthesis yields or bioactivity data be resolved?

- Methodological Answer :

- Design of Experiments (DOE) : Apply factorial design to evaluate interactions between temperature, solvent, and catalyst concentration .

- Comparative Analysis : Replicate protocols from conflicting studies while controlling for variables (e.g., reagent purity, stirring rate) .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

Q. What experimental designs assess the environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (λ = 365 nm) in aqueous solutions; monitor degradation via LC-MS .

- Hydrolysis Kinetics : Measure half-life (t₁/₂) at pH 3–9 to identify labile functional groups (e.g., ester or amide bonds) .

- Microbial Degradation : Use soil microcosms to assess biodegradation rates under aerobic/anaerobic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.